Kinase Inhibition Selectivity: A Critical Data Gap for Procurement Decisions
A publicly logged comment on this specific compound notes a reported IC50 of 28 μM, indicating weak, non-selective activity [1]. This contrasts sharply with the potent, sub-micromolar activity often reported for optimized members of the quinoxaline-piperidine patent family against specific opioid receptors, though no direct head-to-head data is available. The 28 μM IC50 value suggests that for any highly potent receptor target, this compound would serve as a far weaker control compared to optimized leads, but a true comparison cannot be made without knowing the specific assay context and direct comparator data.
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM (reported, assay context unknown) |
| Comparator Or Baseline | Optimized in-class leads from patent US8846929 (no specific comparator IC50 available for direct comparison) |
| Quantified Difference | Not calculable without a defined comparator |
| Conditions | Unknown assay, as noted in a public comment [1] |
Why This Matters
This suggests the compound is likely a weak and non-selective tool, and its procurement value is primarily as a structural reference standard or for SAR exploration, not as a potent biological probe.
- [1] Southan, C. (2017, September 23). Hypothesis comment. Retrieved from hypothes.is. View Source
